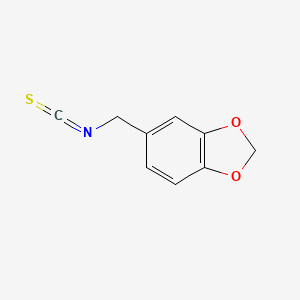

3,4-(methylenedioxy)benzyl isothiocyanate

Übersicht

Beschreibung

3,4-(methylenedioxy)benzyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzodioxole ring substituted with an isothiocyanatomethyl group, making it a valuable compound in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-(methylenedioxy)benzyl isothiocyanate typically involves the reaction of 1,3-benzodioxole with an appropriate isothiocyanate precursor. One common method is the reaction of 1,3-benzodioxole with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-(methylenedioxy)benzyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Thioureas and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

3,4-(Methylenedioxy)benzyl isothiocyanate exhibits significant anticancer activity through several mechanisms. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that this compound can suppress the growth of various human tumor cells, including lung carcinoma and breast carcinoma, by inducing oxidative stress and cell cycle arrest .

Case Studies

- A study highlighted the efficacy of benzyl isothiocyanate (a related compound) in reducing the viability of lung cancer cells with an IC50 value of 5.0 μM . This suggests that this compound may have comparable or enhanced effects.

- Another review outlined the anticancer mechanisms of dietary benzyl isothiocyanate, emphasizing its role in apoptosis and modulation of cell cycle regulators .

Antimicrobial Applications

Comparative Studies

Recent research has explored the potential of this compound as an alternative to traditional antibiotics. In a comparative study against Pseudomonas aeruginosa, this compound exhibited antimicrobial activity comparable to gentamicin sulfate, demonstrating lower toxicity to host tissues .

In Vivo Findings

In vivo experiments indicated that treatment with benzyl isothiocyanate significantly reduced inflammation caused by bacterial infections. The results showed a marked decrease in skin tissue inflammation at higher doses (50 mg/kg), suggesting its potential as an effective antimicrobial agent .

Anti-inflammatory Effects

Mechanisms and Efficacy

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in tissues. This compound has been shown to modulate immune responses effectively, leading to decreased inflammation in various experimental models.

Research Insights

A study investigating the anti-inflammatory effects found that benzyl isothiocyanate could significantly lower the levels of inflammatory markers in tissue samples exposed to bacterial toxins . This positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3,4-(methylenedioxy)benzyl isothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids such as cysteine and lysine. This covalent modification can inhibit the function of target proteins or enzymes, leading to various biological effects . In cancer cells, the compound has been shown to inhibit aldehyde dehydrogenase, reducing the cells’ resistance to chemotherapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(Isothiocyanatomethyl)-4-phenylbenzene

- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene

- (2-Isothiocyanatoethane-1,1-diyl)dibenzene

Comparison

Compared to similar compounds, 3,4-(methylenedioxy)benzyl isothiocyanate exhibits unique properties due to the presence of the benzodioxole ring. This structural feature enhances its reactivity and specificity in bioconjugation reactions. Additionally, its ability to inhibit aldehyde dehydrogenase makes it a valuable compound in cancer research .

Biologische Aktivität

3,4-(Methylenedioxy)benzyl isothiocyanate (MDBITC) is a compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables. This isothiocyanate has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of MDBITC, supported by data tables and case studies.

MDBITC belongs to a class of compounds known as isothiocyanates, which are known for their diverse biological activities. The mechanism of action of MDBITC involves various pathways:

- Antioxidant Response : MDBITC can activate the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes such as glutathione S-transferases and NAD(P)H quinone oxidoreductase 1. This activation helps mitigate oxidative stress in cells .

- Modulation of Cytochrome P450 Enzymes : Similar to other isothiocyanates, MDBITC may influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Induction of Apoptosis : MDBITC has been shown to induce apoptosis in cancer cells through various signaling pathways, including inhibition of the PI3K pathway and modulation of p53 signaling .

1. Anticancer Activity

MDBITC exhibits significant anticancer properties across various cancer types. The following table summarizes key findings from recent studies:

In a study focusing on breast cancer cells, MDBITC was found to inhibit cell proliferation and induce apoptosis by downregulating β-catenin expression and upregulating glycogen synthase kinase-3β activity . Similarly, in leukemia models, MDBITC demonstrated potent cytotoxic effects through ROS generation and modulation of cellular signaling pathways .

2. Antimicrobial Activity

MDBITC has also been investigated for its antimicrobial properties. It shows efficacy against various bacterial strains, including those responsible for oral infections:

- A comparative study indicated that MDBITC was more effective than conventional antibiotics against Pseudomonas aeruginosa, suggesting its potential as an alternative therapeutic agent .

- In vitro assays demonstrated that MDBITC inhibited biofilm formation in oral streptococci by affecting gene expression related to biofilm development .

3. Anti-inflammatory Activity

The anti-inflammatory effects of MDBITC have been documented in several studies:

- Treatment with MDBITC reduced inflammation markers in animal models subjected to inflammatory stimuli, indicating its potential use in managing inflammatory diseases .

- The compound's ability to modulate immune responses further supports its therapeutic potential in inflammatory conditions.

Case Study 1: Breast Cancer Treatment

In a controlled study involving murine models with breast cancer, treatment with MDBITC resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit metastasis through modulation of the APC/β-catenin pathway.

Case Study 2: Oral Biofilm Inhibition

Another study focused on the effect of MDBITC on oral biofilms formed by Streptococcus species. Results showed a marked decrease in biofilm mass and altered gene expression related to biofilm formation, suggesting that MDBITC could be utilized in dental care products aimed at preventing plaque formation.

Eigenschaften

IUPAC Name |

5-(isothiocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWRDBPAFJUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383640 | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-47-1 | |

| Record name | 5-(Isothiocyanatomethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4430-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.